6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine

Physicochemical profiling Drug-likeness Lead optimization

6-Chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine (CAS 362490-48-0, MFCD02239852, ZINC02297557) is a synthetic small-molecule quinazoline derivative (C₂₂H₁₈ClN₃O₂, MW 391.85 Da) bearing a 6-chloro substituent, a 4-phenyl ring, and a 2,4-dimethoxyphenyl aniline moiety at the 2-position. The compound belongs to the 2-aryl-4-aminoquinazoline class, a scaffold extensively explored for kinase inhibition (particularly EGFR, Mer TK) , CNS modulation , and HSP90 inhibition.

Molecular Formula C22H18ClN3O2
Molecular Weight 391.86
CAS No. 362490-48-0
Cat. No. B2421571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine
CAS362490-48-0
Molecular FormulaC22H18ClN3O2
Molecular Weight391.86
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)OC
InChIInChI=1S/C22H18ClN3O2/c1-27-16-9-11-19(20(13-16)28-2)25-22-24-18-10-8-15(23)12-17(18)21(26-22)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,26)
InChIKeyPONRPCQURXILMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine (CAS 362490-48-0): Procurement-Relevant Identity and Class Context


6-Chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine (CAS 362490-48-0, MFCD02239852, ZINC02297557) is a synthetic small-molecule quinazoline derivative (C₂₂H₁₈ClN₃O₂, MW 391.85 Da) bearing a 6-chloro substituent, a 4-phenyl ring, and a 2,4-dimethoxyphenyl aniline moiety at the 2-position . The compound belongs to the 2-aryl-4-aminoquinazoline class, a scaffold extensively explored for kinase inhibition (particularly EGFR, Mer TK) [1], CNS modulation [2], and HSP90 inhibition [3]. Unlike the clinically precedented 4-anilinoquinazoline topology (e.g., gefitinib, erlotinib), this compound embodies an isomeric 2-aminoquinazoline connectivity, which fundamentally alters its hydrogen-bonding orientation within the ATP-binding pocket and generates a distinct selectivity fingerprint relevant to kinase profiling campaigns [1].

Why 6-Chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine Cannot Be Interchanged with Generic 4-Anilinoquinazolines or Other 2-Aminoquinazoline Analogs


Within the quinazoline kinase inhibitor space, regioisomeric connectivity (2-amino vs. 4-amino) profoundly dictates target engagement topology, and even among 2-aminoquinazolines, the combination of the 6-chloro substituent with the electron-rich 2,4-dimethoxyphenyl aniline creates a unique pharmacophoric signature that cannot be assumed from close analogs . The 6-chloro atom provides a well-characterized halogen bond donor to backbone carbonyls in kinase hinge regions, but its potency contribution is synergistic with—not additive to—the 2-aniline substituent [1]. Replacing chlorine with bromine (as in the commercially available 6-bromo analog) alters both steric bulk and lipophilicity (ΔLogP ~+0.3 to +0.5), which can shift kinase selectivity and increase CYP inhibition liability . Similarly, substituting the 2,4-dimethoxyphenyl group with a simple 2-chlorophenyl ring (CAS 330662-95-8) removes the dual methoxy hydrogen-bond acceptors that engage the conserved lysine residue in the kinase active site, a pharmacophoric feature recapitulated in multiple 2-aryl-4-aminoquinazoline EGFR inhibitor series [1]. The evidence assembled below demonstrates that generic functional substitution is not structurally conservative for this compound.

Quantitative Differentiation Evidence: 6-Chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine vs. Closest Structural Analogs


Predicted Lipophilicity and Drug-Likeness Comparison: 6-Chloro vs. 6-Bromo Analog

The 6-chloro substituent confers a predicted LogP (ACD/LogP) of 4.79 for the target compound . The corresponding 6-bromo analog (6-bromo-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine) is predicted to have an incrementally higher LogP of approximately 5.0–5.2 based on the Hansch π constant for Br vs. Cl (Δπ ≈ +0.3) [1]. This places the bromo analog further beyond the optimal Lipinski LogP ceiling of 5.0, whereas the chloro compound remains within it. The target compound has a TPSA of 56 Ų, zero Rule-of-5 violations, and a predicted aqueous solubility (LogS) estimated at approximately −5.5 to −6.0 via ACD/Labs, consistent with moderate permeability but requiring formulation consideration for in vitro assays . The 6-bromo analog, by contrast, carries higher molecular weight (~436 Da) and increased polarizability, which can enhance non-specific protein binding and reduce free fraction in biochemical assays [1].

Physicochemical profiling Drug-likeness Lead optimization

2,4-Dimethoxyphenyl Aniline Contribution to Kinase Hinge Binding: Class-Level SAR Evidence

In the 2-aryl-4-aminoquinazoline EGFR inhibitor series by Zhou et al. (2021), compounds bearing electron-rich aniline substituents (e.g., 3,4-dimethoxyphenyl) demonstrated measurable EGFR inhibitory activity, with the lead compound 9e achieving IC₅₀ values of 14.33 ± 1.16 μM (A549), 17.81 ± 1.25 μM (NCI-H460), and 13.41 ± 1.14 μM (H1975) in antiproliferative assays, along with an enzymatic IC₅₀ of 0.74 μM against EGFR L858R/T790M [1]. The target compound's 2,4-dimethoxyphenyl group provides two methoxy oxygen atoms capable of acting as hydrogen-bond acceptors engaging the conserved catalytic lysine (Lys745 in EGFR), a pharmacophoric feature directly extrapolated from this class [1]. By contrast, the 2-chlorophenyl analog (CAS 330662-95-8) lacks these hydrogen-bond acceptors entirely, relying solely on hydrophobic contacts, which is predicted to reduce hinge-binding affinity by at least 5- to 10-fold based on free-energy perturbation analyses of analogous methoxy-to-chloro substitutions in the quinazoline literature [2]. While no direct experimental pKd or IC₅₀ data exist for the target compound against EGFR, the class-level SAR establishes a clear structural rationale for differential binding.

EGFR inhibition Kinase selectivity Pharmacophore modeling

CNS Depressant Activity Class Evidence for 6-Chloro-4-phenylquinazoline Core

Kohl et al. (1973) demonstrated that multiple 2-aryl-6-chloro-4-phenylquinazolines exhibit CNS depressant activity in rodent models [1]. While the specific 2,4-dimethoxyphenyl derivative was not explicitly tested in that study, the class-level evidence confirms that the 6-chloro-4-phenylquinazoline pharmacophore is compatible with blood-brain barrier penetration—a property not shared by all quinazoline kinase inhibitors. The predicted LogP (4.79) and TPSA (56 Ų) of the target compound place it within the CNS MPO desirability space (TPSA < 70 Ų, LogP 2–5), suggesting potential CNS accessibility . This differentiates it from clinically used 4-anilinoquinazolines such as gefitinib (TPSA = 68.7 Ų, LogP = 4.1) and erlotinib (TPSA = 74.7 Ų, LogP = 3.2), which are substrates for the BBB efflux transporters P-gp and BCRP and achieve limited CNS exposure [2]. The 2-amino connectivity reduces TPSA by approximately 12–18 Ų compared to the isomeric 4-anilinoquinazoline topology, which may reduce recognition by efflux pumps .

CNS drug discovery Blood-brain barrier penetration Sedative-hypnotic

HSP90 Inhibition Potential: Class-Level Evidence from Phenylquinazoline Patent Literature

US Patent US8791129B2 and related filings explicitly claim phenylquinazoline derivatives as HSP90 inhibitors, with structure-activity relationships demonstrating that the 4-phenyl substituent on the quinazoline core is a critical pharmacophoric element for HSP90 N-terminal ATP-binding domain engagement [1]. The target compound contains this essential 4-phenyl group, distinguishing it from simpler 2-aminoquinazolines lacking aryl substitution at the 4-position (e.g., 6-chloroquinazolin-2-amine, CAS 20028-71-1), which would not occupy the hydrophobic pocket of HSP90's ATP-binding site [1]. While no experimental HSP90 IC₅₀ data exist for this specific compound, the patent claims provide a class-level inference that the 4-phenyl-6-chloro-quinazoline core is prioritized for HSP90 program chemical starting points over des-phenyl analogs [1].

HSP90 inhibition Cancer chaperone therapy Patent SAR

Synthetic Tractability and Scaffold Diversification Potential

The 2-aryl-4-aminoquinazoline scaffold is accessible via robust 3-step synthetic routes from quinazolinones, as demonstrated by Thanh et al. (2015), who achieved moderate-to-good yields across a panel of 2-aryl-4-aminoquinazolines bearing varied aniline substituents [1]. The target compound's 6-chloro substituent provides a synthetic handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), enabling scaffold diversification that is not possible with the corresponding 6-H or 6-methyl analogs . This makes the compound a versatile intermediate for parallel library synthesis in medicinal chemistry campaigns. The commercially available 6-bromo analog may offer higher cross-coupling reactivity but at the cost of increased LogP and potential metabolic instability of the bromoarene moiety .

Medicinal chemistry Parallel synthesis Structure-activity relationship

Research Application Scenarios for 6-Chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine Based on Evidence-Established Differentiation


Kinase Inhibitor Lead Discovery: EGFR and Mer TK Screening Campaigns

Research groups pursuing 2-aryl-4-aminoquinazoline-based EGFR or Mer tyrosine kinase inhibitors should prioritize this compound over 4-anilinoquinazoline-based screening libraries because the 2-amino connectivity generates a distinct hinge-binding orientation, as established in the 2021 Zhou et al. EGFR inhibitor series [1]. The 2,4-dimethoxyphenyl aniline's dual H-bond acceptor capacity, inferred from class-level SAR, provides a pharmacophoric anchor engaging the conserved catalytic lysine that is absent in 2-chlorophenyl or unsubstituted phenyl analogs [1]. This compound is suitable as a starting point for biochemical kinase profiling (EGFR wild-type and mutant panels) at concentrations of 0.1–100 μM, followed by iterative optimization at the 6-position via cross-coupling chemistry. Note: direct experimental IC₅₀ data for this compound against any kinase remain unpublished; users should budget for primary screening as the first experimental step.

CNS-Penetrant Kinase Probe Development

The reduced topological polar surface area (TPSA = 56 Ų) compared to clinical 4-anilinoquinazolines (gefitinib TPSA = 68.7 Ų; erlotinib TPSA = 74.7 Ų) supports the hypothesis of improved passive blood-brain barrier permeability [1]. Combined with the CNS depressant activity documented for 2-aryl-6-chloro-4-phenylquinazolines by Kohl et al. (1973) [2], this compound represents a rational procurement choice for neuroscience-focused kinase programs. Recommended experimental follow-up includes bidirectional Caco-2 or MDCK-MDR1 permeability assays and rodent brain-to-plasma ratio determination. This compound should be selected over the 6-bromo analog for CNS programs because the lower LogP (4.79 vs. ~5.0) reduces the risk of non-specific brain tissue binding and phospholipidosis.

HSP90 Chaperone Inhibitor Screening

The 4-phenylquinazoline core is explicitly validated in patent literature (US8791129B2) as an essential pharmacophore for HSP90 N-terminal domain inhibition [1]. Procurement of this compound over simpler 2-aminoquinazolines lacking the 4-phenyl group (e.g., CAS 20028-71-1) is structurally mandated for HSP90-targeted campaigns. Users should perform HSP90 ATPase activity assays (fluorescence polarization format) and client protein degradation Western blots (e.g., HER2, Raf-1) at 1–50 μM to assess functional HSP90 inhibition. The 6-chloro substituent provides a diversification handle for subsequent SAR expansion via Suzuki coupling to explore the hydrophobic sub-pocket tolerance.

Focused Quinazoline Library Synthesis and SAR Expansion

As a synthetic building block, this compound's 6-chloro substituent enables late-stage diversification via Pd-catalyzed cross-coupling, a feature not available with the 6-methyl analog [1]. The robust 3-step synthetic route from quinazolinones, validated by Thanh et al. (2015), allows preparation of gram quantities for parallel library synthesis [2]. Medicinal chemistry teams building focused quinazoline libraries should procure this compound as a key intermediate, expecting to generate 20–50 derivatives via Suzuki-Miyaura coupling at the 6-position using commercially available boronic acids. This procurement decision is justified by the synthetic handle provided by the aryl chloride, which balances reactivity with stability during storage and handling compared to the more labile 6-bromo analog.

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